REACTION_CXSMILES
|
C[O-].[Na+].[Cl-].[NH2:5][C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][N+:7]=1[CH2:12][S:13][C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][C:15]=1[Br:20]>CO>[Br:20][C:15]1[CH:16]=[CH:17][CH:18]=[CH:19][C:14]=1[S:13][CH2:12][N:7]1[CH:8]=[CH:9][CH:10]=[CH:11][C:6]1=[NH:5] |f:0.1,2.3|
|
Name
|
sodium methoxide
|
Quantity
|
5.4 g
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
2-amino-1-[[(o-bromophenyl)thio]methyl]pyridinium chloride
|
Quantity
|
33.2 g
|
Type
|
reactant
|
Smiles
|
[Cl-].NC1=[N+](C=CC=C1)CSC1=C(C=CC=C1)Br
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Type
|
CUSTOM
|
Details
|
the mixture is stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for about 5 hours
|
Duration
|
5 h
|
Type
|
FILTRATION
|
Details
|
filtered while hot
|
Type
|
CONCENTRATION
|
Details
|
The filtrate is concentrated in vacuo to dryness
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(C=CC=C1)SCN1C(C=CC=C1)=N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |